molecular formula C13H12N2OS B11016748 N-(4-Methylthiazol-2-yl)cinnamamide

N-(4-Methylthiazol-2-yl)cinnamamide

Cat. No.: B11016748
M. Wt: 244.31 g/mol
InChI Key: NEOPWXSQQLTDNB-BQYQJAHWSA-N
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Description

N-(4-Methylthiazol-2-yl)cinnamamide: is an organic compound that features a cinnamamide backbone with a 4-methylthiazol-2-yl substituent. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylthiazol-2-yl)cinnamamide typically involves the following steps:

    Formation of 4-Methylthiazole: This can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to form 2-aminothiazole, which is then methylated using methyl iodide.

    Coupling with Cinnamic Acid: The 4-methylthiazole is then coupled with cinnamic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-Methylthiazol-2-yl)cinnamamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the cinnamamide moiety to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the cinnamamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

N-(4-Methylthiazol-2-yl)cinnamamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Medicine

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Methylthiazol-2-yl)cinnamamide involves its interaction with cellular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Phenylthiazol-2-yl)cinnamamide
  • N-(4-Chlorothiazol-2-yl)cinnamamide
  • N-(4-Methoxythiazol-2-yl)cinnamamide

Uniqueness

N-(4-Methylthiazol-2-yl)cinnamamide is unique due to the presence of the 4-methylthiazole moiety, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs, such as enhanced antimicrobial and anticancer activities.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C13H12N2OS/c1-10-9-17-13(14-10)15-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/b8-7+

InChI Key

NEOPWXSQQLTDNB-BQYQJAHWSA-N

Isomeric SMILES

CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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